molecular formula C16H13N3O7 B3720199 N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B3720199
M. Wt: 359.29 g/mol
InChI Key: PUMQDPRFMVLRPU-IDUWFGFVSA-N
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Description

N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry. This particular compound is characterized by its unique structure, which includes a benzodioxole ring and a nitrophenyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both a benzodioxole ring and a nitrophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar Schiff base hydrazones.

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7/c1-24-15-11(20)4-2-10(14(15)19(22)23)7-17-18-16(21)9-3-5-12-13(6-9)26-8-25-12/h2-7,20H,8H2,1H3,(H,18,21)/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMQDPRFMVLRPU-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
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N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
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N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
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N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
Reactant of Route 5
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N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
Reactant of Route 6
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N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide

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